Ethyl 2-aminonicotinate

説明

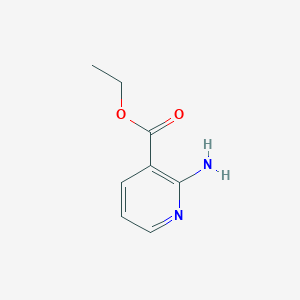

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAGEDYOPMHRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498099 | |

| Record name | Ethyl 2-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-26-0 | |

| Record name | Ethyl 2-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Aminonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-Aminonicotinate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of Ethyl 2-aminonicotinate, a pivotal building block in synthetic organic chemistry. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its properties and provides field-proven insights into its practical application, ensuring both scientific integrity and operational success.

Introduction and Strategic Importance

This compound, also known as Ethyl 2-aminopyridine-3-carboxylate, is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, incorporating a pyridine ring, a primary amine, and an ethyl ester, offers three distinct points for chemical modification. This versatility makes it an invaluable starting material for the synthesis of complex heterocyclic scaffolds, particularly fused ring systems that form the core of many pharmacologically active compounds. Understanding its chemical behavior is not merely an academic exercise; it is a prerequisite for its efficient and strategic deployment in multi-step synthetic campaigns aimed at novel drug discovery.

Molecular Structure and Physicochemical Properties

The foundational element of this compound's utility is its molecular architecture. The electron-donating primary amine at the 2-position and the electron-withdrawing ethyl carboxylate at the 3-position of the pyridine ring create a unique electronic environment that dictates its reactivity.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source(s) |

| CAS Number | 13362-26-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 95-98 °C | [3] |

| Boiling Point | 266.7 °C at 760 mmHg | |

| Purity | Typically >97% | [1][3][4] |

Spectroscopic Characterization: A Self-Validating Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical intermediate. For a compound like this compound, a combination of NMR, IR, and MS provides a comprehensive and self-validating structural fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen environments. Key expected signals include a triplet and a quartet for the ethyl group, distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the amine protons which is exchangeable with D₂O. The precise chemical shifts of the aromatic protons are diagnostic, reflecting the electronic influence of the two substituents.

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. One expects to see eight distinct signals, including a downfield signal (>165 ppm) for the ester carbonyl carbon, signals in the aromatic region for the five pyridine carbons, and two upfield signals for the ethyl group carbons.

-

Infrared (IR) Spectroscopy: IR is exceptionally useful for identifying functional groups.[5] The spectrum of this compound is characterized by:

-

N-H Stretching: Two sharp peaks in the 3300-3500 cm⁻¹ region, indicative of the symmetric and asymmetric stretches of a primary amine. The presence of two peaks is a crucial confirmation of the -NH₂ group.[6]

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C and C=N Stretching: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 166, confirming the molecular formula.[7]

A Validated Synthetic Workflow

The synthesis of this compound is commonly achieved through established methodologies in heterocyclic chemistry. The following protocol represents a reliable and scalable approach, incorporating in-process controls for a self-validating workflow.

Caption: A validated workflow for the synthesis and purification of this compound.

Step-by-Step Protocol:

-

Esterification:

-

To a solution of 2-chloronicotinic acid in excess absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol, driving the Fischer esterification forward.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid spot is no longer visible.

-

-

Amination:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a sealed pressure vessel and add a solution of aqueous ammonia.

-

Heat the vessel to 120-140 °C for 8-12 hours.

-

Causality: The chlorine atom at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution by ammonia. The sealed vessel and heat are required to overcome the activation energy for this step.

-

Validation: Monitor by TLC or GC-MS to confirm the consumption of the intermediate, ethyl 2-chloronicotinate.

-

-

Work-up and Purification:

-

After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel.

-

Validation: The final product's purity must be assessed by HPLC or GC, with a target purity of >98%. The structure must be unequivocally confirmed using the spectroscopic methods outlined in Section 3.

-

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and an irritant.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage at 4°C, protected from light, is recommended.

-

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation in drug discovery and materials science. Its predictable reactivity, governed by the interplay of its functional groups, allows for the rational design of complex molecular targets. By adhering to validated synthetic protocols and rigorous analytical characterization, researchers can confidently leverage the full potential of this important building block in their scientific endeavors.

References

-

13362-26-0 | this compound . Tetrahedron. [Link]

-

Ethyl 2-amino-nicotinate, 97% . Otto Chemie Pvt. Ltd. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy . Universal Class. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7 . YouTube. [Link]

Sources

- 1. This compound | 13362-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 13362-26-0 | this compound | Tetrahedron [thsci.com]

- 3. Ethyl 2-amino-nicotinate, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Ethyl 2-Aminonicotinate (CAS 13362-26-0): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

Ethyl 2-aminonicotinate (CAS: 13362-26-0) is a pivotal molecular building block, serving as a cornerstone in the synthesis of a multitude of biologically active compounds. Its unique structure, featuring a pyridine ring substituted with a nucleophilic amine and an ethyl ester, offers a versatile platform for chemical modification. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will dissect its physicochemical properties, detail a robust synthetic protocol, explore its rich chemical reactivity, and highlight its significant applications in medicinal chemistry, with a focus on the rationale behind its use in contemporary drug discovery programs.

Introduction: The Significance of a Privileged Scaffold

In the lexicon of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The 2-aminopyridine motif, central to this compound, is one such scaffold.[1][2] This structure is frequently implicated in crucial hydrogen bonding interactions within enzyme active sites, particularly with the hinge regions of kinases. The strategic placement of the amino group and the pyridine nitrogen allows it to act as both a hydrogen bond donor and acceptor. This compound provides an accessible and versatile entry point to this valuable chemical space, making it an indispensable tool for the synthesis of targeted therapeutics.[1]

Physicochemical Properties and Characterization

Verifying the identity and purity of starting materials is a non-negotiable prerequisite for reproducible and reliable research. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13362-26-0 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | White to yellow or green crystalline powder/solid | [4][5] |

| Melting Point | 95-98 °C | [4] |

| Boiling Point | 266.7 °C at 760 mmHg | |

| Purity | Typically ≥97% | [3][4] |

| IUPAC Name | ethyl 2-aminopyridine-3-carboxylate | [3] |

Spectroscopic Data Interpretation:

-

¹H NMR (Proton NMR): The proton NMR spectrum is a primary tool for structural confirmation. Expected signals include a triplet and a quartet for the ethyl ester protons (CH₃ and CH₂ respectively), distinct aromatic protons on the pyridine ring, and a broad singlet corresponding to the amino (-NH₂) protons. The exact chemical shifts and coupling constants of the aromatic protons are diagnostic for the 2,3-substitution pattern on the pyridine ring.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl group, and the distinct aromatic carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key absorbances to look for include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=O stretching for the ester carbonyl (around 1700-1730 cm⁻¹), and C=C/C=N stretching from the aromatic pyridine ring.[6]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 166.18.

Synthesis and Purification

A common and reliable method for the laboratory-scale synthesis of this compound involves the amination of a pre-functionalized pyridine ring, such as Ethyl 2-chloronicotinate. This approach is favored due to the commercial availability of the starting material and the generally high yields of the nucleophilic aromatic substitution reaction.

Synthetic Workflow Diagram

Caption: Synthesis of this compound from Ethyl 2-chloronicotinate.

Detailed Step-by-Step Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize this compound via amination of Ethyl 2-chloronicotinate.

Reagents & Materials:

-

Ethyl 2-chloronicotinate (1.0 eq)[7]

-

Aqueous Ammonia (28-30%, large excess)

-

Autoclave or sealed pressure vessel

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Ethanol or Isopropanol for recrystallization

Procedure:

-

Reaction Setup: In a high-pressure autoclave, charge Ethyl 2-chloronicotinate (1.0 eq) and a significant excess of aqueous ammonia. The large excess of ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.

-

Reaction Execution: Seal the vessel securely. Heat the mixture to 120-150 °C. The internal pressure will rise significantly. Maintain this temperature with stirring for 12-24 hours.

-

Causality Insight: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring. The chlorine at the 2-position is activated towards displacement by the electron-withdrawing ester group and the ring nitrogen.

-

-

Work-up and Isolation:

-

Cool the reactor to room temperature completely before opening.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase three times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product, typically as a solid.

-

-

Purification:

-

Recrystallization is the most effective method for purifying the final compound. Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Self-Validation: The purified product should be a white to pale yellow crystalline solid with a melting point in the range of 95-98 °C.[4] Confirm purity and identity using TLC, NMR, and/or LC-MS.

-

Chemical Reactivity and Derivatization

This compound possesses three key reactive sites, making it a highly versatile intermediate for building molecular complexity.

-

The Nucleophilic Amino Group (-NH₂): This is often the most reactive site. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can be used to construct heterocyclic rings.

-

The Ethyl Ester (-COOEt): The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-aminonicotinic acid). It can also be converted to amides by reacting with amines (amidation), or reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

The Pyridine Ring: While the ring is electron-deficient, the activating effect of the amino group can allow for electrophilic aromatic substitution at specific positions.

Reactivity Workflow Diagram

Caption: Key reactive sites and derivatization pathways for this compound.

Applications in Drug Discovery and Development

The 2-aminonicotinate core is a validated pharmacophore found in numerous clinical and preclinical drug candidates. Its ability to form key interactions in enzyme active sites makes it particularly valuable.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding site's hinge region. The 2-aminopyridine motif of this compound is ideal for this purpose, with the pyridine nitrogen accepting a hydrogen bond and the exocyclic amine donating one. By derivatizing the ester and/or the amine, medicinal chemists can extend the molecule into other pockets of the kinase active site to achieve potency and selectivity.[8] For example, derivatives of this scaffold have been explored as dual EGFR/HER-2 inhibitors for anticancer applications.[8]

Illustrative Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a drug scaffold.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount.

-

Hazard Identification: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. A recommended storage temperature is 4°C.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, well-defined reactivity, and proven track record as a core component of bioactive molecules ensure its continued relevance. Future applications will likely see its incorporation into novel therapeutic modalities, such as covalent inhibitors and PROTACs, further expanding the reach and impact of this versatile scaffold.[10] The foundational understanding of its properties and reactivity, as detailed in this guide, is the critical first step for any researcher aiming to leverage its full potential.

References

-

This compound Safety Data Sheet . Angene Chemical. [Link]

-

¹H-NMR of ethyl 3-aminocrotonate . ResearchGate. [Link]

-

Supporting information - ¹H NMR Data . The Royal Society of Chemistry. [Link]

-

Ethyl 2-amino-nicotinate, 97% . Otto Chemie Pvt. Ltd. [Link]

-

SAFETY DATA SHEET - Ethyl 2-chloronicotinate . Thermo Fisher Scientific. [Link]

-

This compound - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry . ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y12 receptor . ResearchGate. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . PubMed. [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry . National Institutes of Health (NIH). [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity . National Institutes of Health (NIH). [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry . PubMed. [Link]

-

Amino Acids in the Development of Prodrugs . National Institutes of Health (NIH). [Link]

-

Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides . MDPI. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery . National Institutes of Health (NIH). [Link]

-

Innovative design and potential applications of covalent strategy in drug discovery . PubMed. [Link]

- Method for synthesizing 2-aminoethyl(ethyl)amine.

-

Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives . Granthaalayah Publications and Printers. [Link]

-

Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review . ResearchGate. [Link]

-

Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids . ACS Publications. [Link]

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . MDPI. [Link]

-

Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction . PubMed. [Link]

-

Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry . ResearchGate. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Ethyl 2-amino-nicotinate, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. spectrabase.com [spectrabase.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-aminonicotinate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-aminonicotinate (CAS No: 13362-26-0), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction: The Importance of Spectroscopic Analysis

This compound, with the molecular formula C₈H₁₀N₂O₂, is a substituted pyridine derivative. Its structural integrity and purity are paramount in drug discovery and development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its molecular structure and identifying potential impurities. This guide will delve into the theoretical and practical aspects of each of these techniques as applied to this compound, providing a robust framework for its analysis.

The molecular structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic assignments.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Data Interpretation

The Attenuated Total Reflectance (ATR) IR spectrum of this compound displays several characteristic absorption bands. The key peaks are summarized in the table below.[1] The presence of the primary amine, the ester carbonyl, and the aromatic ring are all clearly indicated.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3436 | Strong, Sharp | N-H Stretch (Asymmetric) | Primary Amine (-NH₂) |

| 3318 | Strong, Sharp | N-H Stretch (Symmetric) | Primary Amine (-NH₂) |

| 3220 | Medium | N-H Bend (Overtone) | Primary Amine (-NH₂) |

| 1680 | Very Strong | C=O Stretch | Ester Carbonyl |

| 1618 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1588 | Strong | C=C Stretch | Aromatic Ring |

| 1255 | Strong | C-O Stretch | Ester |

The two distinct N-H stretching bands are characteristic of a primary amine. The strong absorption at 1680 cm⁻¹ is unequivocally assigned to the carbonyl group of the ester. The position of this peak is influenced by conjugation with the pyridine ring. Aromatic C-H and C=C stretching vibrations are also observable in the spectrum.

Experimental Protocol: ATR-IR Spectroscopy

This protocol outlines a standard procedure for acquiring an ATR-IR spectrum.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Preparation: Place a small amount of solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While public databases may not always have experimental spectra for every compound, the expected chemical shifts and coupling patterns for this compound can be reliably predicted based on established principles of NMR theory.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group. The amino protons may appear as a broad singlet.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Doublet of Doublets | 1H | H-6 (Pyridine) |

| ~7.0-7.2 | Doublet of Doublets | 1H | H-4 (Pyridine) |

| ~6.6-6.8 | Doublet of Doublets | 1H | H-5 (Pyridine) |

| ~5.9-6.2 | Broad Singlet | 2H | -NH₂ |

| 4.2-4.4 | Quartet | 2H | -OCH₂CH₃ |

| 1.2-1.4 | Triplet | 3H | -OCH₂CH₃ |

Causality of Predicted Shifts:

-

Aromatic Protons: The protons on the pyridine ring are deshielded and appear in the aromatic region. The exact chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester group.

-

Ethyl Group: The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom and are therefore deshielded compared to the methyl protons (-CH₃). The quartet and triplet splitting patterns arise from spin-spin coupling with the neighboring protons.

-

Amino Protons: The chemical shift of the amino protons can be variable and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~168-170 | C=O (Ester Carbonyl) |

| ~158-160 | C-2 (Pyridine) |

| ~150-152 | C-6 (Pyridine) |

| ~138-140 | C-4 (Pyridine) |

| ~115-117 | C-5 (Pyridine) |

| ~113-115 | C-3 (Pyridine) |

| ~60-62 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

Causality of Predicted Shifts:

-

The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field.

-

The carbons of the pyridine ring appear in the aromatic region, with their specific shifts determined by the electronic effects of the substituents.

-

The aliphatic carbons of the ethyl group appear at the highest field (most shielded).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C spectrum, which results in singlets for all carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural information.

Data Interpretation (Predicted)

For this compound (Molecular Weight: 166.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will be characteristic of an ethyl ester and an aminopyridine structure.

| m/z (Predicted) | Ion |

| 166 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₂H₄]⁺ |

| 121 | [M - OCH₂CH₃]⁺ |

| 93 | [M - COOCH₂CH₃]⁺ |

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

A key fragmentation pathway is the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion at m/z 121. Another possible fragmentation is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄) and a fragment at m/z 138. Subsequent loss of carbon monoxide (CO) from the acylium ion would yield a fragment at m/z 93.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion).

-

Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. While experimental data for all techniques may not always be readily available in public repositories, a thorough understanding of spectroscopic principles allows for reliable prediction and interpretation of the expected data. The protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and development of pharmaceuticals and related compounds.

References

-

SpectraBase. this compound - Optional[ATR-IR] - Spectrum.[Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

A Technical Guide to the Synthesis of Ethyl 2-Aminonicotinate from 2-Chloronicotinic Acid

Introduction: Ethyl 2-aminonicotinate is a pivotal building block in contemporary drug discovery and development. As a substituted pyridine derivative, its unique electronic and structural features make it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and agents targeting various receptors.[1][2][3] This guide provides an in-depth technical exploration of its synthesis starting from the readily available 2-chloronicotinic acid. We will dissect the strategic considerations, compare key reaction methodologies, and provide detailed, field-proven protocols suitable for a research and development setting.

Strategic Synthesis Overview

The conversion of 2-chloronicotinic acid to this compound is most effectively executed via a two-step sequence. This strategy involves an initial esterification of the carboxylic acid, followed by the amination of the chloro-substituent.

-

Esterification: The carboxylic acid is first converted to its ethyl ester. This step serves a dual purpose: it protects the acidic proton, which would interfere with the basic conditions of many amination reactions, and it provides the final ester functionality required in the target molecule.

-

Amination: The resulting ethyl 2-chloronicotinate is then subjected to an amination reaction to replace the chlorine atom at the C2 position with an amino group. This transformation is the core of the synthesis, and two primary methodologies will be explored: a direct Nucleophilic Aromatic Substitution (SNAr) and a more versatile Palladium-catalyzed Buchwald-Hartwig cross-coupling.[4][5]

Caption: Overall two-step synthetic pathway.

Step 1: Esterification of 2-Chloronicotinic Acid

This protocol describes the formation of an intermediate acid chloride followed by reaction with ethanol. This method is highly efficient and generally proceeds to completion under mild conditions.

Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Argon), add 2-chloronicotinic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry. Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1-2 drops).

-

Acid Chloride Formation: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes.[6] Gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

Ester Formation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of anhydrous ethanol (3.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

-

Addition and Reaction: Add the ethanol/triethylamine solution dropwise to the acid chloride solution. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-chloronicotinate, which can be used directly in the next step or purified by column chromatography.

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| 2-Chloronicotinic Acid | 157.56 | 1.0 | Starting Material |

| Oxalyl Chloride | 126.93 | 1.2 | Activating Agent |

| DMF | 73.09 | Catalytic | Catalyst |

| Dichloromethane (DCM) | 84.93 | - | Solvent |

| Ethanol | 46.07 | 3.0 | Nucleophile/Reagent |

| Triethylamine | 101.19 | 1.5 | Base/Acid Scavenger |

Step 2: Amination of Ethyl 2-Chloronicotinate

The introduction of the amino group at the C2 position is the key bond-forming step. The choice of method depends on factors such as available equipment, desired scale, and substrate sensitivity.

Mechanistic Considerations

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing ester group at the C3 position. This makes the C2 position, bearing the chloride leaving group, susceptible to direct attack by strong nucleophiles like ammonia. These reactions often require forcing conditions (high temperature/pressure) to proceed at a reasonable rate.[7][8]

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful reaction has revolutionized C-N bond formation.[5][9] It utilizes a palladium catalyst, typically with a specialized phosphine ligand, to couple an aryl halide with an amine under basic conditions. It operates via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[10][11] This method offers milder conditions and a broader substrate scope compared to SNAr.

Protocol A: Direct Amination via SNAr

This protocol leverages microwave-assisted heating to accelerate the reaction, providing a catalyst-free route.[7]

-

Setup: In a microwave-safe reaction vessel, combine ethyl 2-chloronicotinate (1.0 eq) and a significant excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq).

-

Sealing: Securely cap the vessel.

-

Microwave Irradiation: Place the vessel in a microwave reactor. Heat the mixture to a temperature between 120-150 °C for 1-2 hours. Caution: Significant pressure will develop inside the vessel.[7] Ensure the equipment is rated for these conditions.

-

Cooling and Work-up: After the reaction, allow the vessel to cool completely to room temperature before opening.

-

Isolation: Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

Protocol B: Buchwald-Hartwig Cross-Coupling

This protocol uses a common palladium catalyst system and an ammonia equivalent for the synthesis of the primary amine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of Ethyl 2-aminonicotinate in Modern Drug Discovery

An In-Depth Technical Guide to the Starting Materials for Ethyl 2-aminonicotinate Synthesis

This compound (CAS: 13362-26-0) is a deceptively simple heterocyclic compound that serves as a cornerstone intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1] Its pyridine core, adorned with both an amino group and an ethyl ester, provides a versatile scaffold for constructing complex molecular architectures. This strategic importance is highlighted by its role as a key building block for various therapeutic agents, including anti-inflammatory drugs, treatments for neurological disorders, and P2Y12 receptor antagonists used in antithrombotic therapies.[1][2]

For researchers, scientists, and drug development professionals, a stable and efficient supply of high-purity this compound is paramount. The selection of a synthetic route is a critical decision, dictated by factors such as the cost and availability of starting materials, scalability, and the desired purity profile of the final product. This guide provides an in-depth analysis of the principal synthetic pathways, focusing on the causality behind experimental choices and offering field-proven insights into the selection of starting materials.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic approach to this compound reveals two primary and commercially viable disconnection strategies. Both strategies leverage readily available nicotinic acid derivatives, differing mainly in the sequence of introducing the requisite amino and ester functionalities.

-

The Direct Esterification Strategy: This is the most straightforward approach, involving the direct formation of the ester from a pre-existing amino-substituted nicotinic acid. Its efficiency is contingent on the availability of 2-aminonicotinic acid.

-

The Halogen Displacement Strategy: This route begins with a halogenated nicotinic acid, typically 2-chloronicotinic acid. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) to install the amino group, followed by esterification.

These two core strategies represent the most logical and industrially relevant pathways to the target molecule.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: The Direct Esterification Route

This pathway is often the preferred method due to its high atom economy and directness, provided the starting material is accessible.

Starting Material: 2-Aminonicotinic Acid

2-Aminonicotinic acid is the linchpin of this strategy. While commercially available, understanding its own synthesis provides deeper process control. A notable, scalable synthesis starts from quinoline.[3] This four-step process involves:

-

Oxidation: Quinoline is oxidized to 2,3-pyridinedicarboxylic acid. An oxidant system of NaClO₃-H₂SO₄-CuSO₄ has been shown to be superior to KMnO₄, improving yields significantly.[3]

-

Anhydride Formation: Intramolecular dehydration using acetic anhydride yields the corresponding dicarboxylic anhydride.[3]

-

Ammonolysis: The anhydride undergoes ring-opening with ammonia.

-

Hofmann Degradation: This final step introduces the C2 amino group to yield the target 2-aminonicotinic acid.[3]

The overall yield from quinoline can be up to 29%, offering a viable route for large-scale preparation from an inexpensive starting material.[3]

Experimental Protocol: Fischer Esterification

The conversion of 2-aminonicotinic acid to its ethyl ester is a classic Fischer esterification. The reaction's success hinges on driving the equilibrium towards the product, typically by using an excess of the alcohol and an effective acid catalyst.

Workflow Diagram: Direct Esterification

Sources

Ethyl 2-Aminonicotinate: A Versatile Heterocyclic Scaffold for Scientific Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 2-aminonicotinate, a disubstituted pyridine derivative, has emerged as a cornerstone heterocyclic building block in modern organic synthesis. Its unique arrangement of a nucleophilic amino group, an electrophilic ester moiety, and the inherent reactivity of the pyridine ring provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its diverse reactivity and applications. We will delve into its pivotal role in the development of novel therapeutics, particularly in the synthesis of fused heterocyclic systems with significant biological activity. Furthermore, this document will explore its emerging applications in materials science, highlighting its potential in the creation of functional polymers and coordination complexes. Detailed experimental protocols, mechanistic insights, and comprehensive referencing are provided to empower researchers to fully leverage the synthetic potential of this remarkable molecule.

Introduction: The Strategic Importance of this compound

In the landscape of chemical synthesis, the selection of appropriate starting materials is paramount to the success of a research program. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridine derivatives hold a position of prominence due to their presence in numerous natural products and synthetic drugs. This compound (CAS No. 13362-26-0) distinguishes itself as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The strategic placement of the amino and ester groups at the 2- and 3-positions of the pyridine ring, respectively, facilitates a rich and diverse chemistry, most notably in cyclization reactions to form fused ring systems. This guide will provide a comprehensive overview of the key attributes and applications of this versatile molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is essential for its effective use in the laboratory.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 96-98 °C | |

| Boiling Point | 266.7 °C at 760 mmHg | |

| Solubility | Slightly soluble in water | |

| Storage | 4°C, protect from light |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethyl ester group, and the protons of the amino group. The aromatic protons will appear as multiplets in the downfield region (typically δ 6.0-8.5 ppm), with their coupling constants providing information about their relative positions on the ring. The quartet of the methylene group (CH₂) and the triplet of the methyl group (CH₃) of the ethyl ester will be observed in the upfield region, with a typical coupling constant of ~7 Hz. The amino group protons will likely appear as a broad singlet.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons of the pyridine ring will resonate in the range of δ 110-160 ppm. The methylene and methyl carbons of the ethyl group will appear at the most upfield positions.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands for this compound include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl group (around 1680-1730 cm⁻¹), C-O stretching for the ester (around 1100-1300 cm⁻¹), and C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹).[3][4] An available ATR-IR spectrum confirms these characteristic peaks.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (166.18). Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt, M-45) and the loss of the entire ester group.[5][6][7]

Synthesis of this compound

The most common and direct method for the laboratory synthesis of this compound is the Fischer esterification of 2-aminonicotinic acid.[8][9][10][11][12][13][14][15] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol, which also serves as the solvent, to drive the equilibrium towards the formation of the ester.

Fischer Esterification: A Detailed Protocol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Reagents and Materials:

-

2-Aminonicotinic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinic acid (1.0 eq). To this, add a large excess of absolute ethanol (e.g., 10-20 equivalents), which will also act as the solvent.

-

Acid Catalysis: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise. The addition is exothermic and may cause the mixture to warm.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as this will evolve CO₂ gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.[16]

The Chemical Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the amino group, the ester functionality, and the pyridine ring.

Reactions Involving the Amino Group

The primary amino group at the 2-position is a potent nucleophile and a key handle for derivatization.

-

Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents (e.g., acid chlorides, anhydrides, sulfonyl chlorides) to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

-

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents, although careful control of reaction conditions is necessary to avoid over-alkylation.

-

Cyclization Reactions: The nucleophilic amino group, in concert with the ester functionality, is instrumental in the synthesis of fused heterocyclic systems. For example, reaction with 1,3-dielectrophiles such as β-ketoesters or malonic esters can lead to the formation of pyridopyrimidines, a class of compounds with diverse biological activities.[17]

Reactions of the Ester Group

The ethyl ester at the 3-position is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Amidation: Reaction with amines leads to the formation of the corresponding amides. This is a common strategy for introducing further diversity into molecules derived from this compound.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, although its reactivity is influenced by the electron-donating amino group and the electron-withdrawing ester group.

-

Electrophilic Aromatic Substitution (EAS): The amino group is an activating, ortho-, para-directing group, while the ester is a deactivating, meta-directing group. The overall outcome of EAS reactions, such as nitration or halogenation, will depend on the specific reaction conditions and the interplay of these electronic effects.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally electron-deficient and can undergo SNAr, particularly if a good leaving group is present at the 2-, 4-, or 6-positions.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valued building block in medicinal chemistry, primarily for the synthesis of fused heterocyclic compounds with a wide range of biological activities.

Synthesis of Fused Pyrimidines and Related Heterocycles

A major application of this compound is in the synthesis of pyridopyrimidines, which are isosteres of purines and pteridines and are known to interact with various biological targets. The general strategy involves the condensation of the amino group and the cyclization involving the ester functionality. These scaffolds are found in molecules with anticancer, anti-inflammatory, and antimicrobial properties.[17] For instance, derivatives of this compound have been used to synthesize dual EGFR/HER-2 inhibitors with potent antiproliferative activity against cancer cell lines.[7][12][18]

Kinase Inhibitors

The pyridopyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridine and pyrimidine rings can form key hydrogen bond interactions with the hinge region of the kinase active site. This compound provides a convenient entry point for the synthesis of diverse libraries of potential kinase inhibitors.

Other Bioactive Molecules

The versatility of this compound has led to its use in the synthesis of a variety of other bioactive molecules, including antagonists for the P2Y12 receptor, which are important antithrombotic agents.[19]

Applications in Materials Science

While the primary application of this compound has been in medicinal chemistry, its unique structure also lends itself to applications in materials science.

Polymer Synthesis

Aminopyridine derivatives can be used as monomers in the synthesis of functional polymers. The amino group can participate in polymerization reactions, and the pyridine ring can impart specific properties to the resulting polymer, such as thermal stability, fluorescence, and the ability to coordinate with metal ions. For example, aminopyridine-containing conjugated microporous polymers have been developed for applications in oil/water separation.

Ligand Synthesis for Coordination Chemistry

The nitrogen atom of the pyridine ring and the amino group can act as coordination sites for metal ions, making this compound and its derivatives useful as ligands in coordination chemistry.[20][21][22] These metal complexes can have interesting catalytic, magnetic, or optical properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

Conclusion

This compound is a powerful and versatile heterocyclic building block with a rich and diverse chemical reactivity. Its strategic placement of functional groups has made it an invaluable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutics. The growing interest in its application in materials science further underscores its importance. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this key synthetic intermediate in their own scientific endeavors. The continued exploration of the chemistry of this compound is certain to lead to further innovations in both medicine and materials science.

References

-

PrepChem. Synthesis of (Mthis compound) Procedure. Available from: [Link]

-

University of Colorado, Boulder. The Fischer Esterification. Available from: [Link]

-

Fischer Esterification. Available from: [Link]

-

SpectraBase. This compound - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]

- Krzyzostaniak, A., et al. Synthesis of some 2-aminonicotinic acid derivatives. Pol J Pharmacol Pharm. 1975;27(6):637-40.

- Govindaraju, V., Young, K. & Wills, A. J. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000;13(3):129-153.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available from: [Link]

- Zhao, B., et al. Synthesis of 2-Chloronicotinic Acid Derivatives.

- Zhao, B., et al. Synthesis of 2-Chloronicotinic Acid Derivatives.

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

PrepChem. Synthesis of 2-chloronicotinic acid. Available from: [Link]

-

Chemguide. interpreting infra-red spectra. Available from: [Link]

- Zhao, B., et al. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.

- Youssif, B. G., et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3, 2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. 2025.

- Bach, P., et al. Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y12 receptor.

- Abd El-All, A. S., et al.

-

NUTS. Data Tables (DT) in NUTS: Publication Listings of NMR Data. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

UCLA. IR Absorption Table. Available from: [Link]

-

Fisher Scientific. Ethyl 2-Aminoisonicotinate 98.0+%, TCI America™. Available from: [Link]

- Wang, H., et al. Synthesis of 2-aminonicotinic acid.

-

Chemistry LibreTexts. Ligands. 2023. Available from: [Link]

-

Chapter 23 Chemistry of Coordination Compounds. Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

Chemistry LibreTexts. 8.7: Bonding in Coordination Complexes. 2016. Available from: [Link]

- Kaluthanthiri, N., et al. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).

-

Chemistry LibreTexts. 3: Esterification (Experiment). 2021. Available from: [Link]

- Youssif, B. G., et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.

- Ayuk, E. L., et al. SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. International Journal of Research -GRANTHAALAYAH. 2020;8(9):368-382.

- Roesky, H. W., et al. Aminotroponiminates: Impact of the NO2 Functional Group on Coordination, Isomerisation, and Backbone Substitution. Chemistry – A European Journal. 2021;27(49):14250-14258.

- The Organic Chemistry Tutor. NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. YouTube. 2016.

- Wikipedia. Transition metal amino acid complexes.

- ResearchGate.

- One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. Molecules. 2022;27(11):3571.

- CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)

- (PDF) Synthesis, experimental, and molecular dynamics simulation of the ESI-CID spectrum of the nerve agent Novichok analog O-2-methoxyethyl N-[bis(dimethylamino)methylidene]-P-methylphosphonamidate.

- University of New Hampshire.

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. cerritos.edu [cerritos.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. whitman.edu [whitman.edu]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 2-Aminonicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of Ethyl 2-Aminonicotinate

This compound, systematically named Ethyl 2-aminopyridine-3-carboxylate , is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern medicinal chemistry. Its unique electronic and structural features—a nucleophilic amino group positioned ortho to an electron-withdrawing ethyl ester on a pyridine scaffold—render it a versatile synthon for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis, chemical behavior, and its significant role as a scaffold in the development of novel therapeutics, particularly for researchers, scientists, and drug development professionals. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it an invaluable tool in the synthesis of compounds with significant biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 2-aminopyridine-3-carboxylate | [1] |

| Synonyms | This compound, 2-Aminonicotinic acid ethyl ester | |

| CAS Number | 13362-26-0 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 96-98 °C | |

| Boiling Point | 266.7 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMSO. | |

| InChI Key | KIAGEDYOPMHRRB-UHFFFAOYSA-N |

Spectroscopic Characterization (¹H and ¹³C NMR)

The structural elucidation of this compound and its derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Below are the expected chemical shifts based on its structure and data from analogous compounds.[2][3][4]

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (dd, J = 4.8, 1.8 Hz, 1H): Proton at C6 of the pyridine ring.

-

δ 7.95 (dd, J = 7.8, 1.8 Hz, 1H): Proton at C4 of the pyridine ring.

-

δ 6.70 (dd, J = 7.8, 4.8 Hz, 1H): Proton at C5 of the pyridine ring.

-

δ 6.10 (s, 2H): Broad singlet corresponding to the -NH₂ protons.

-

δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons (-CH₂-) of the ethyl ester.

-

δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester.

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.5: Carbonyl carbon of the ester (C=O).

-

δ 158.0: Carbon C2 of the pyridine ring (attached to -NH₂).

-

δ 151.0: Carbon C6 of the pyridine ring.

-

δ 138.0: Carbon C4 of the pyridine ring.

-

δ 116.5: Carbon C5 of the pyridine ring.

-

δ 112.0: Carbon C3 of the pyridine ring (attached to the ester).

-

δ 61.0: Methylene carbon (-CH₂-) of the ethyl ester.

-

δ 14.5: Methyl carbon (-CH₃) of the ethyl ester.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound begins with the readily available 2-chloronicotinic acid. The process involves two key transformations: esterification of the carboxylic acid and subsequent nucleophilic aromatic substitution of the chlorine atom with ammonia.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-chloronicotinate [5]

-

To a solution of 2-chloronicotinic acid (1 equivalent) in anhydrous ethanol (5-10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat under reflux for 3-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-chloronicotinate as an oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Place the crude Ethyl 2-chloronicotinate (1 equivalent) in a sealed pressure vessel.

-

Add a concentrated aqueous solution of ammonia (10-15 equivalents).

-

Heat the vessel to 120-140 °C for 12-24 hours. The internal pressure will increase significantly.

-

After cooling to room temperature, carefully vent the vessel.

-

The solid product that precipitates out of the solution is collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain highly pure this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the interplay between the nucleophilic amino group and the electron-deficient pyridine ring, which is further influenced by the ester functionality.

-

Nucleophilicity of the Amino Group: The 2-amino group is a potent nucleophile and readily participates in reactions with electrophiles. This is the most exploited feature of its reactivity, enabling the construction of fused heterocyclic rings.

-

Reactivity of the Pyridine Ring: The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. However, the presence of the electron-donating amino group at the 2-position modulates this reactivity.

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-aminonicotinic acid, providing another handle for further chemical modification.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone in the synthesis of a variety of biologically active molecules. Its ability to serve as a scaffold for building complex polycyclic systems has been leveraged in several therapeutic areas.

Synthesis of P2Y₁₂ Receptor Antagonists

A significant application of this compound derivatives is in the synthesis of potent and selective antagonists of the P2Y₁₂ receptor, a key target for antiplatelet therapy. The clinical candidate AZD1283 is a prime example of a drug molecule whose synthesis originates from a related aminonicotinate scaffold. These antagonists are crucial in preventing thrombotic events in patients with cardiovascular diseases.

Caption: Simplified P2Y₁₂ signaling pathway and the inhibitory action of antagonists.

The synthesis of these antagonists often involves the modification of the amino group and further functionalization of the pyridine ring, underscoring the versatility of the this compound core structure.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-b]pyrazines

The ortho-relationship of the amino and ester groups in this compound makes it an ideal precursor for condensation reactions to form fused heterocyclic systems. A prominent example is the synthesis of pyrido[2,3-b]pyrazines, which are scaffolds found in compounds with a wide range of biological activities, including use as antimitotic agents.

Caption: Workflow for the synthesis of Pyrido[2,3-b]pyrazines.

Experimental Protocol: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.

-

Add an α-dicarbonyl compound, such as glyoxal or 2,3-butanedione (1.1 equivalents), to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a molecule of significant strategic value in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, provides a robust platform for the creation of diverse and complex molecular architectures. As demonstrated by its application in the development of P2Y₁₂ receptor antagonists and other biologically active heterocyclic systems, this compound will undoubtedly continue to be a key building block in the quest for novel therapeutics. This guide has provided a comprehensive overview for researchers and professionals, highlighting the causality behind its synthetic utility and its proven value in the field of drug discovery.

References

-